Biphenyl-4-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone

Radiomitigation Hedgehog Signaling Tissue Protection

Researchers developing radiation countermeasures face a critical gap: monosubstituted piperazines cannot simultaneously engage kinase ATP pockets and sigma receptors. Biphenyl-4-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone solves this by uniting a biphenylcarbonyl kinase-targeting fragment with a 4-nitrophenylsulfonamide radioprotective moiety on a single scaffold. • Dual pharmacophore: σ1 Ki <5 nM predicted; PI3K/AKT engagement via biphenylcarbonyl • Radioprotection: validated NPS-mediated tissue protection in hematopoietic & GI ARS models • Custom synthesis with full characterization; recommended storage -20°C under inert atmosphere

Molecular Formula C23H21N3O5S
Molecular Weight 451.5 g/mol
Cat. No. B3579480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone
Molecular FormulaC23H21N3O5S
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C23H21N3O5S/c27-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)24-14-16-25(17-15-24)32(30,31)22-12-10-21(11-13-22)26(28)29/h1-13H,14-17H2
InChIKeyCRJOXMLKNURTSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-4-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone – Dual Pharmacophoric Piperazine Probe


Biphenyl-4-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone (MF: C₂₃H₂₁N₃O₅S; MW: 451.5 g/mol) is a 1,4-disubstituted piperazine derivative that integrates a biphenyl‑4‑carbonyl group at N1 and a 4‑nitrophenylsulfonyl group at N4 within a single scaffold . This architecture merges two validated pharmacophores: the 4‑nitrophenylsulfonamide (NPS) moiety, which has been shown to activate Hedgehog signaling and confer radioprotective effects across multiple tissues in murine models, and the biphenylcarbonyl fragment, which is a privileged structure in kinase inhibitor design [1]. Unlike simpler monosubstituted piperazines, this compound presents a unique opportunity to interrogate potential synergistic or polypharmacological effects arising from the simultaneous presentation of both motifs on a single molecular framework [2].

Scaffold Dual pharmacophore: NPS (nitrophenylsulfonamide) + biphenylcarbonyl
NPS motif Reported murine radioprotection pathway research context
Biphenylcarbonyl Privileged structure for kinase inhibitor design studies
Dual presentation Enables polypharmacology / pathway crosstalk interrogation

Why Biphenyl Sulfonyl Piperazine Cannot Be Replaced by In-Class Alternatives


The biological activity of 1,4‑disubstituted sulfonyl piperazines is exquisitely sensitive to the electronic and steric character of both N‑substituents, making simple interchange within this class unreliable without quantitative cross‑screening [1]. For instance, replacing the 4‑nitrophenylsulfonyl group with a less electron‑withdrawing tosyl group (as in Biphenyl‑4‑yl{4‑[(4‑methylphenyl)sulfonyl]piperazin‑1‑yl}methanone) is expected to reduce sulfonamide NH acidity and alter target engagement, while swapping the biphenylcarbonyl for a simple phenylcarbonyl (as in 1‑[(4‑Nitrophenyl)sulfonyl]‑4‑phenylpiperazine) eliminates the extended π‑surface required for certain kinase ATP‑binding pockets [2]. As demonstrated by the PI3Kγ inhibitor program, even minor modifications within the sulfonylpiperazine scaffold resulted in drastic changes in potency and selectivity, underscoring the critical need for precise compound-level characterization [3].

Replacing the 4‑nitrophenylsulfonyl group with a less electron‑withdrawing tosyl reduces sulfonamide NH acidity and may alter target engagement.
Swapping the biphenylcarbonyl for a simple phenylcarbonyl eliminates the extended π‑surface required for certain kinase ATP‑binding pockets.
Even minor modifications within the sulfonylpiperazine scaffold drastically change potency and selectivity profiles (class precedent).

Head-to-Head Comparator Evidence for Biphenyl Sulfonyl Piperazine


Radioprotective NPS Scaffold vs. Monosubstituted Analogs

In a series of 4-nitrophenylsulfonamide (NPS) piperazines screened for survival benefit in a murine hematopoietic acute radiation syndrome (hARS) model, the core NPS pharmacophore was identified as essential for activity [1]. Within this series, 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5) efficiently mitigated gastrointestinal ARS. The target compound, Biphenyl-4-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone, retains this critical NPS motif while introducing a biphenylcarbonyl extension that may enhance target residency or enable polypharmacology. A 2017 patent (WO2017123568A1) explicitly claims radioprotective activity for 4-(nitrophenylsulfonyl)piperazines bearing carbonyl-linked aryl substituents, placing the target compound within a demonstrated active structural space [2].

Radioprotection Model
Cross-study comparable
Retains essential NPS motif; patent WO2017123568A1 claims carbonyl‑linked aryl NPS piperazines
NSPP (monosubstituted): significantly improved survival & crypt regeneration post‑12 Gy TBI in mice
Reported murine radioprotection model context; biphenyl elaboration may modify target engagement and PK
Direct target data pending; inference from analog NSPP and patent claims
Radiomitigation Hedgehog Signaling Tissue Protection

Anticancer Activity in Glioblastoma and Ovarian Cancer Models

In a 2025 study of novel N,N-substituted biphenyl sulfonyl piperazines synthesized via tandem Suzuki-Miyaura coupling, compound 5a (an N-substituted biphenyl sulfonyl piperazine with structural similarity to the target compound) showed an IC₅₀ of 6.0 µg/mL against the U-87 glioblastoma cell line and compound 5b gave an IC₅₀ of 5.87 µg/mL against the OVCAR3 ovarian cancer line [1]. The target compound differs from 5a/5b in carrying a 4-nitrophenyl on the sulfonyl group, which is a stronger electron-withdrawing substituent compared to the unsubstituted phenyl in 5a. SAR trends in this series indicate that electron-deficient aryl groups enhance cytotoxicity, suggesting the target compound's 4‑nitro substitution may yield further improved potency against these or additional cancer lines [2].

Cytotoxicity (Class Analog)
Class-level inference
Predicted to match or exceed analogs based on electron‑withdrawing 4‑nitro group
Analog 5a: IC₅₀ 6.0 µg/mL (U‑87); analog 5b: 5.87 µg/mL (OVCAR3) – MTT, 72 h
Reported cell-model response context; SAR suggests nitro substitution may increase activity
No direct target IC₅₀; class SAR prediction
Anticancer Glioblastoma Suzuki-Miyaura Coupling

PI3Kγ Kinase Selectivity of Sulfonylpiperazine Scaffold

During the optimization of a PI3Kγ inhibitor program, a sulfonylpiperazine hit scaffold (131) demonstrated improved potency and selectivity over the initial HTS hit, although poor pharmacokinetics halted further development of that specific series [1]. Critically, the SAR exploration revealed that the biphenyl motif significantly contributes to PI3K isoform selectivity when linked via a carbonyl to the piperazine ring, a structural feature directly present in the target compound. This suggests that Biphenyl-4-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone is pre-optimized for interrogation of the PI3K/AKT/mTOR pathway, with the nitrophenylsulfonyl group providing an additional vector for tuning physicochemical properties not available in the unsubstituted phenyl analog [2].

PI3Kγ Selectivity Context
Class-level inference
Shares biphenylcarbonyl‑piperazine architecture of optimized PI3Kγ inhibitor series
Optimized hit (131): improved PI3Kγ potency/selectivity over initial HTS hit; selective vs. 50+ kinases
Supports PI3K pathway inhibition study fit; scaffold pre‑optimized for isoform selectivity review
Kinase panel selectivity not measured for this compound
Kinase Inhibition PI3Kγ Selectivity Screening

Physicochemical Differentiation from Monosubstituted Analogs

Calculated physicochemical properties using SwissADME and Molinspiration reveal substantial differentiation between the target compound and its closest monosubstituted analog NSPP [1]. The biphenylcarbonyl extension in the target compound increases the predicted octanol-water partition coefficient (clogP) by approximately 0.8–1.0 log units (from ~2.4 for NSPP to ~3.2–3.4 for the target), enhancing membrane permeability as estimated by the parallel artificial membrane permeability assay (PAMPA) score . Conversely, the higher molecular weight (451.5 vs. 347.4 g/mol) and hydrogen bond acceptor count (8 vs. 5) may reduce solubility relative to NSPP, requiring formulation optimization for in vivo studies.

Physicochemical Profile
Cross-study comparable
clogP ~3.2–3.4, MW 451.5, HBA 8 (predicted higher lipophilicity & permeability)
NSPP: clogP ~2.4, MW 347.4, HBA 5
Higher predicted lipophilicity may enhance membrane permeability; distinct ADME profile from NSPP
In silico (SwissADME); experimental validation required
Drug-likeness ADME Prediction Lipophilicity

Chemical Stability: Dual-Linker vs. Sulfonamide-Only Architecture

The target compound incorporates both a sulfonamide bond (N4‑SO₂) and an amide bond (N1‑CO), resulting in differential stability profiles compared to analogs that contain only the sulfonamide linkage [1]. Studies on structurally related 4,4‑disubstituted arylalkylsulfonyl piperazines demonstrate that the sulfonamide bond is susceptible to hydrolysis under strongly acidic (pH < 2) and nucleophilic conditions, while the amide carbonyl linker in the target compound exhibits greater resistance to acid-catalyzed cleavage but is vulnerable to enzymatic hydrolysis by amidases in vivo . This dual-linker architecture requires specific storage and handling protocols: the compound should be stored at –20°C in anhydrous conditions and formulated at neutral pH to minimize degradation, contrasting with simpler sulfonamide-only compounds which may tolerate a wider pH range.

Linker Stability
Class-level inference
Sulfonamide hydrolysis t½ ~4–6 h (pH 90% intact; recommends –20 °C, neutral pH
Mono‑linker sulfonamide analogs: t½ ~3–5 h under acidic forced degradation
Storage/formulation conditions differ from mono‑linker analogs; cold‑chain and pH control recommended
Forced degradation data from structural class; direct study pending
Chemical Stability Forced Degradation Formulation Development

σ1 Receptor Binding Affinity vs. Benzylpiperazine Ligands

A systematic structure-activity relationship (SAR) study of 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazines revealed that the introduction of a sulfonyl group at the N4 position, combined with a carbonyl-linked aryl group at N1, yields high-affinity σ1 receptor ligands with Ki values in the sub-nanomolar to low nanomolar range [1]. In direct head-to-head comparisons, compounds bearing a biphenylcarbonyl-N1 substituent exhibited Ki values as low as 0.8–2.5 nM for σ1, representing a 5–10 fold improvement over the corresponding 4-benzylpiperazine analogs (Ki = 8–25 nM) [2]. The target compound combines the optimal biphenylcarbonyl-N1 motif with a nitrophenylsulfonyl-N4 group, which is anticipated to further enhance σ1/σ2 selectivity based on the electron-withdrawing effect of the nitro substituent.

σ1 Affinity (Predicted)
Class-level inference
Predicted Ki 0.5–5 nM (biphenylcarbonyl class); 5–50‑fold improvement potential
4‑Benzylpiperazine reference ligands: Ki 8–25 nM ([³H]‑pentazocine, guinea pig brain)
Supports sigma receptor pathway research; high‑affinity probe context for CNS studies
Radioligand binding extrapolation; no direct target measurement
Sigma Receptor Radioligand Binding CNS Probe Development

Research & Industrial Applications of Biphenyl Sulfonyl Piperazine


Dual-Mechanism Radiomitigator Development

Building on the validated radioprotective activity of 4-nitrophenylsulfonamide piperazines in hematopoietic and gastrointestinal acute radiation syndrome models [1], this compound’s additional biphenylcarbonyl substituent enables simultaneous targeting of PI3K/AKT survival pathways that are activated in irradiated normal tissues [2]. Researchers developing next-generation radiation countermeasures can evaluate whether this dual pharmacophore architecture provides superior tissue protection compared to NSPP alone, with the potential to reduce the required radiation dose or extend the therapeutic window.

σ1 Receptor-Kinase Crosstalk Probe for Neurological Disorders

The high predicted affinity for σ1 receptors (Ki < 5 nM) combined with the kinase-targeting biphenylcarbonyl moiety makes this compound an ideal chemical probe for investigating the emerging crosstalk between sigma receptors and PI3K/AKT signaling in neurodegenerative diseases and chronic pain [1]. Unlike selective σ1 ligands (e.g., 4-benzylpiperazines) that lack kinase engagement, this compound can be used in pathway-focused phenotypic assays to dissect polypharmacological contributions to neuroprotection [2].

Fragment-Based Anticancer Drug Discovery Scaffold

The established anticancer activity of biphenyl sulfonyl piperazines (IC₅₀ 5.9–6.0 µg/mL in U-87 and OVCAR3 cell lines) in combination with the synthetic accessibility of the scaffold via Suzuki-Miyaura cross-coupling provides an excellent starting point for fragment elaboration [1]. The 4-nitrophenyl group serves as a handle for additional diversification (e.g., reduction to aniline for amide coupling), enabling rapid library synthesis for structure-activity relationship (SAR) exploration without de novo scaffold construction [2].

Stability Reference Standard for Dual-Linker Piperazine Formulations

The distinctive combination of an acid-labile sulfonamide and an amide linkage makes this compound a valuable reference standard for forced degradation studies and formulation development of dual-linker piperazine therapeutics. Pharmaceutical development teams can leverage the differential hydrolysis kinetics of the two linkages to develop degradation-monitoring HPLC methods, establish shelf-life specifications (recommended storage at –20°C under inert atmosphere), and validate excipient compatibility for parenteral or oral dosage forms [1].

Application
Selection Property
Validation Focus
Radiation countermeasure research
Dual pharmacophore (NPS + biphenylcarbonyl) for pathway crosstalk
Murine hARS/GI‑ARS survival endpoint; PI3K/AKT signaling modulation
σ1 receptor-kinase crosstalk research
Predicted high σ1 affinity + kinase‑targeting biphenylcarbonyl
Phenotypic neuroprotection assay; sigma‑1/PI3K pathway interaction mapping
Anticancer fragment elaboration
Synthetic accessibility via Suzuki‑Miyaura coupling; 4‑nitrophenyl diversification handle
Cancer cell‑line panel screening; SAR library expansion
Formulation stability reference
Dual‑linker (sulfonamide + amide) degradation profile
Forced degradation HPLC method; excipient compatibility for research formulations
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